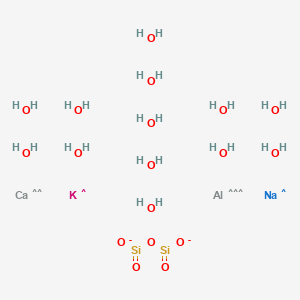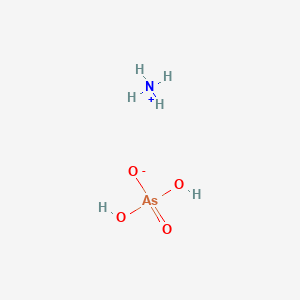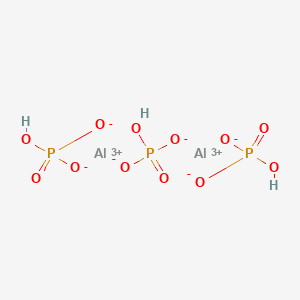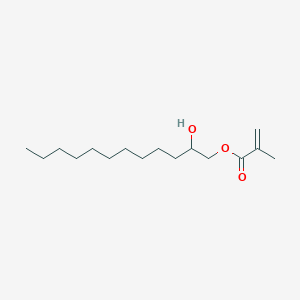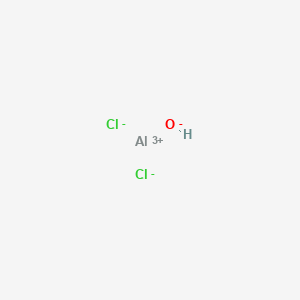
Aluminum chloride hydroxide (AlCl2(OH))
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum chloride hydroxide (AlCl2(OH)) is a compound that has been widely used in scientific research due to its unique properties and applications. This compound is a white solid that is soluble in water and has a molecular weight of 121.94 g/mol. It is commonly used as a coagulant in water treatment, as well as in the production of aluminum metal. In recent years, there has been an increasing interest in the use of AlCl2(OH) in various scientific applications, including its use in the synthesis of nanoparticles and in biomedical research.
Mecanismo De Acción
The mechanism of action of AlCl2(OH) is not fully understood, but it is believed to function as a coagulant by neutralizing the negatively charged particles in water. This results in the formation of larger particles that can be easily removed through sedimentation or filtration. In addition, AlCl2(OH) has been shown to have antimicrobial properties, which may be due to its ability to disrupt the cell membrane of microorganisms.
Efectos Bioquímicos Y Fisiológicos
AlCl2(OH) has been shown to have a range of biochemical and physiological effects. In animal studies, exposure to this compound has been associated with changes in liver function, as well as alterations in blood chemistry and lipid metabolism. However, the significance of these effects in humans is not yet fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using AlCl2(OH) in lab experiments is its ability to effectively coagulate suspended particles in water, which makes it a useful tool in water treatment research. In addition, its antimicrobial properties make it a potential candidate for use in biomedical research. However, one of the limitations of using AlCl2(OH) is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on AlCl2(OH). One potential area of research is the development of new synthesis methods for this compound, which may improve its efficiency and reduce its toxicity. In addition, further research is needed to fully understand the mechanism of action of AlCl2(OH) and its potential applications in various fields, including water treatment and biomedical research. Finally, more studies are needed to evaluate the potential health effects of exposure to this compound, particularly in humans.
Métodos De Síntesis
The synthesis of AlCl2(OH) can be achieved through several methods, including the reaction of aluminum chloride with water, the reaction of aluminum hydroxide with hydrochloric acid, and the reaction of aluminum sulfate with sodium hydroxide. The most commonly used method is the reaction of aluminum chloride with water, which produces AlCl2(OH) and hydrogen chloride gas.
Aplicaciones Científicas De Investigación
AlCl2(OH) has been widely used in scientific research due to its unique properties and applications. One of the most significant applications of this compound is in the synthesis of nanoparticles. AlCl2(OH) has been shown to be an effective precursor for the synthesis of aluminum-based nanoparticles, which have a wide range of applications in various fields, including electronics, catalysis, and biomedical research.
Propiedades
Número CAS |
14215-15-7 |
|---|---|
Nombre del producto |
Aluminum chloride hydroxide (AlCl2(OH)) |
Fórmula molecular |
AlCl2H2O |
Peso molecular |
114.89 g/mol |
Nombre IUPAC |
aluminum;dichloride;hydroxide |
InChI |
InChI=1S/Al.2ClH.H2O/h;2*1H;1H2/q+3;;;/p-3 |
Clave InChI |
IDOSCGGXFAKNLS-UHFFFAOYSA-K |
SMILES |
[OH-].[Al+3].[Cl-].[Cl-] |
SMILES canónico |
[OH-].[Al+3].[Cl-].[Cl-] |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



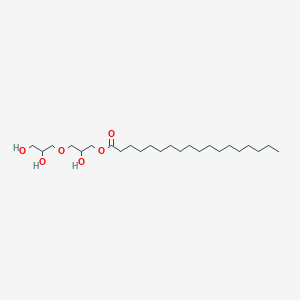
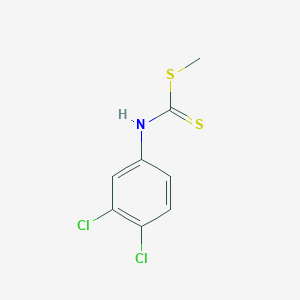
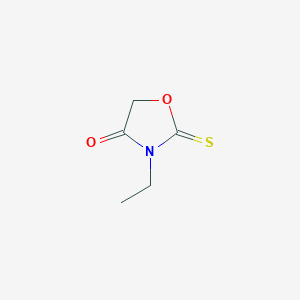
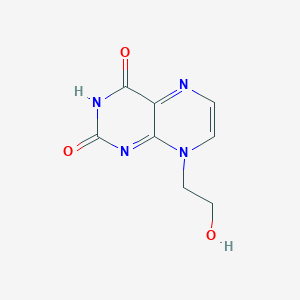
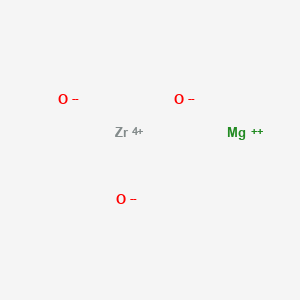

![3-(3-amino-3-oxopropyl)-2-[[1-methyl-2-(p-tolyl)-1H-indol-3-yl]azo]benzothiazolium chloride](/img/structure/B83934.png)
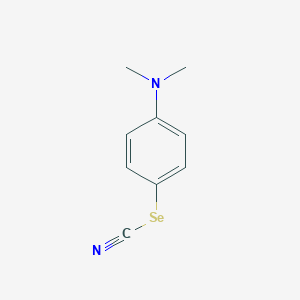
![[1,2]Oxazolo[4,5-B]quinoxaline](/img/structure/B83936.png)
